(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-7-11(2)15-14(8-10)22-17(20(15)3)19-16(21)12-5-4-6-13(18)9-12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCUCCJHISAIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)F)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins.
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes. This inhibition suppresses the production of thromboxane and prostaglandins, which are lipid compounds that play a significant role in inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane and prostaglandins. This results in a decrease in inflammation and pain.
Result of Action
The inhibition of COX enzymes and the subsequent suppression of thromboxane and prostaglandin production result in anti-inflammatory effects . This can lead to a reduction in pain and inflammation in the body.
Biological Activity
(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H15FN2OS, and it has a molecular weight of 314.38 g/mol. This compound is primarily studied for its effects on various biochemical pathways and its potential therapeutic applications.
Research indicates that this compound affects the arachidonic acid pathway by inhibiting cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into thromboxane, a potent vasoconstrictor and promoter of platelet aggregation. The modulation of this pathway suggests potential applications in anti-inflammatory therapies.
Biological Activity
The biological activities of (E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be summarized as follows:
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects through its action on the COX enzymes, which are critical in the inflammatory response.
- Antimicrobial Properties : Preliminary studies have indicated that derivatives of benzothiazole compounds exhibit antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .
- Cytotoxic Effects : Some studies have indicated cytotoxicity against cancer cell lines, although specific data on this compound's efficacy is still limited.
Data Table: Biological Activities
Case Studies
- Anti-inflammatory Studies : Research conducted on related benzothiazole derivatives showed a marked decrease in inflammation markers when tested in vitro. The study focused on the mechanism involving COX inhibition and suggested that similar compounds could be developed for therapeutic use against chronic inflammatory diseases .
- Antimicrobial Activity : A study evaluated a series of benzothiazole derivatives for their antimicrobial properties using agar diffusion methods. Compounds with structural similarities to (E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibited significant activity against bacterial strains such as E. coli and S. aureus, indicating that this compound may also warrant further investigation in this area .
Research Findings
Recent findings highlight the need for further exploration into the pharmacodynamics and pharmacokinetics of (E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. Studies have shown that modifications to the benzothiazole moiety can enhance biological activity, suggesting that structural optimization could lead to more potent derivatives.
Comparison with Similar Compounds
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
